![molecular formula C15H23N3OS B2410534 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide CAS No. 1211092-89-5](/img/structure/B2410534.png)
2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide
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Overview
Description
2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a carboxamide group, a pyrrolidine ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is typically introduced through nucleophilic substitution reactions.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added via thiolation reactions, using reagents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)pyridine-3-carboxamide: Lacks the pyrrolidine ring, which may affect its reactivity and biological activity.
N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide: Lacks the methylsulfanyl group, which may influence its chemical properties and applications.
2-(methylsulfanyl)-N-butylpyridine-3-carboxamide: Lacks the pyrrolidine ring, potentially altering its biological activity.
Uniqueness
2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide is unique due to the presence of both the methylsulfanyl and pyrrolidine groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-methylsulfanyl-N-(2-pyrrolidin-1-ylbutyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-3-12(18-9-4-5-10-18)11-17-14(19)13-7-6-8-16-15(13)20-2/h6-8,12H,3-5,9-11H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJKXPUAQQLKAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=C(N=CC=C1)SC)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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